
(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
The compound (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate is a bis-sulfonate ester featuring a cyclohexenyl core substituted with two 4-methylbenzenesulfonate (tosyl) groups. Its structure comprises a 3-cyclohexen-1-yl ring with a methyl group attached to the 6-position, which is further functionalized by a tosyloxy-methyl group. The second tosyl group is bonded to the methyl group at the 1-position of the cyclohexene ring.
Biological Activity
The compound (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate , with the CAS number 20518-14-3 , is a sulfonate derivative that has garnered interest for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
- Molecular Formula : C22H26O6S2
- Molecular Weight : 450.6 g/mol
- IUPAC Name : [6-[(4-methylphenyl)sulfonyloxymethyl]cyclohex-3-en-1-yl]methyl 4-methylbenzenesulfonate
- InChI Key : IJTLQNHNJKDWSK-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Cyclohexene Derivative : Reaction of cyclohexene with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base like pyridine.
- Sulfonation : Introducing the sulfonate group through reagents like sulfur trioxide or chlorosulfonic acid.
- Final Coupling : Coupling the sulfonated intermediate with 4-methylbenzenesulfonate under controlled conditions to yield the final product.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonate group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity.
- Membrane Interaction : The compound may alter cellular membrane permeability and function, impacting various cellular processes .
Biological Activity
Research has indicated that compounds structurally related to this compound exhibit various biological activities:
Antimicrobial Activity
Several studies have demonstrated that sulfonate derivatives possess significant antimicrobial properties:
- Antibacterial Effects : Compounds derived from similar structures have shown effectiveness against a range of bacterial strains, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory and Analgesic Properties
Research has also highlighted anti-inflammatory and analgesic effects associated with sulfonates:
- Case Study : A study on Schiff base complexes derived from 4-methylbenzenesulfonyl chloride reported notable anti-inflammatory activity, indicating that similar mechanisms may be at play in our compound .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate, and how can reaction efficiency be optimized?
- Methodology :
- Stepwise sulfonation : Use dual sulfonyl chloride reagents (e.g., 4-methylbenzenesulfonyl chloride) under controlled basic conditions (e.g., pyridine or triethylamine) to avoid over-sulfonation.
- Protecting groups : Protect reactive hydroxyl or cyclohexenyl moieties with tert-butyldimethylsilyl (TBDMS) groups to direct regioselectivity .
- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) to optimize reaction time and yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : Use 1H- and 13C-NMR (in CDCl3 or DMSO-d6) to confirm sulfonate ester linkages and cyclohexenyl geometry. DEPT-135 can clarify methylene/methyl groups .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., cyclohexenyl double bond geometry) via single-crystal analysis, as demonstrated for analogous sulfonates .
- IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm−1) and ester (C-O, ~1250 cm−1) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to the compound’s stability under varying conditions?
- Methodology :
- Controlled degradation studies : Incubate the compound in aqueous buffers (pH 2–12) at 25–60°C and analyze degradation products via LC-MS. Compare results to computational predictions (e.g., semi-empirical methods in Gaussian) .
- Sample stabilization : Implement continuous cooling (4°C) during long-term experiments to mitigate thermal degradation of sulfonate esters, as observed in wastewater stability studies .
Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution or solvolysis reactions?
- Methodology :
- DFT calculations : Use B3LYP/6-31G(d) basis sets to model transition states for sulfonate ester hydrolysis. Compare activation energies with experimental kinetic data .
- Solvent effects : Apply COSMO-RS models to predict solvolysis rates in polar aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents .
Q. How does the stereochemistry of the cyclohexenyl moiety influence the compound’s reactivity, and how can this be experimentally determined?
- Methodology :
- Stereochemical analysis : Synthesize diastereomers via chiral auxiliaries (e.g., Evans oxazolidinones) and compare reaction rates in SN2 pathways.
- X-ray crystallography : Resolve spatial arrangements of substituents, as done for structurally related piperidinyl sulfonates .
- Dynamic NMR : Monitor ring-flipping dynamics in cyclohexenyl systems to assess steric hindrance effects .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding poses with target proteins (e.g., cyclooxygenase-2). Validate predictions via SPR (surface plasmon resonance) to measure binding affinities .
- Enzyme inhibition assays : Test dose-dependent inhibition of serine hydrolases (e.g., acetylcholinesterase) using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection) .
Q. What strategies can mitigate batch-to-batch variability in synthetic yields?
- Methodology :
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., temperature, reagent stoichiometry). Analyze via ANOVA to identify critical factors .
- In-line analytics : Use ReactIR to monitor intermediate formation in real time, ensuring consistent reaction progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Sulfonate esters and sulfonamides are prevalent in agrochemicals. For example, metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) is a sulfonylurea herbicide with a triazine core and a sulfonylurea bridge . Key differences include:
- Core Structure : The target compound’s cyclohexenyl core contrasts with metsulfuron-methyl’s triazine ring, affecting stability and reactivity.
- Functional Groups : While both feature sulfonate/sulfonyl groups, metsulfuron-methyl includes a urea linkage critical for herbicidal activity, whereas the target compound lacks such pharmacophores.
Sulfonamide-Based Pharmaceuticals
Sulfonamides, such as 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide, share sulfonyl groups but differ in bioactivity.
Reactivity and Stability
- Hydrolytic Stability : Sulfonate esters (e.g., the target compound) hydrolyze faster than sulfonamides under acidic or basic conditions, limiting their use in vivo without prodrug modifications.
- Alkylation Potential: The dual sulfonate groups in the target compound may enhance cross-linking efficiency compared to mono-sulfonates, as seen in polymer chemistry .
Pharmacological Potential
For instance, ferroptosis-inducing compounds (FINs) in cancer research often include electrophilic motifs, a trait shared with sulfonate esters .
Limitations and Challenges
- Toxicity: Sulfonate esters’ alkylating properties may pose genotoxic risks, necessitating structural optimization for therapeutic use.
- Solubility : The hydrophobic cyclohexenyl and tosyl groups could limit aqueous solubility, requiring formulation adjustments .
Properties
CAS No. |
7500-58-5 |
---|---|
Molecular Formula |
C22H26O6S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[6-[(4-methylphenyl)sulfonyloxymethyl]cyclohex-3-en-1-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H26O6S2/c1-17-7-11-21(12-8-17)29(23,24)27-15-19-5-3-4-6-20(19)16-28-30(25,26)22-13-9-18(2)10-14-22/h3-4,7-14,19-20H,5-6,15-16H2,1-2H3 |
InChI Key |
IJTLQNHNJKDWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC=CCC2COS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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